molecular formula C21H21ClN4S2 B2384802 4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-N-propan-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine CAS No. 478065-75-7

4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-N-propan-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine

Cat. No.: B2384802
CAS No.: 478065-75-7
M. Wt: 429
InChI Key: WWLOTVVGJGKUGN-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine is a complex organic compound with a unique structure that includes a pyrido-thieno-pyrimidine core

Preparation Methods

The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine involves its interaction with molecular targets, which may include enzymes or receptors. The exact pathways can vary depending on the specific application, but it generally involves binding to a target molecule and modulating its activity.

Comparison with Similar Compounds

Similar compounds include other pyrido-thieno-pyrimidine derivatives, such as:

These compounds share structural similarities but may differ in their specific functional groups and resulting properties. The uniqueness of N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-N-propan-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4S2/c1-11(2)23-19-18-17(16-12(3)9-13(4)24-20(16)28-18)25-21(26-19)27-10-14-5-7-15(22)8-6-14/h5-9,11H,10H2,1-4H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLOTVVGJGKUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC4=CC=C(C=C4)Cl)NC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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